molecular formula C16H23NO B336579 N-cycloheptyl-3-phenylpropanamide

N-cycloheptyl-3-phenylpropanamide

Cat. No.: B336579
M. Wt: 245.36 g/mol
InChI Key: UMSDYXXUJGDWNJ-UHFFFAOYSA-N
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Description

N-Cycloheptyl-3-phenylpropanamide is a synthetic amide derivative characterized by a phenylpropanamide backbone substituted with a cycloheptyl group on the nitrogen atom.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-cycloheptyl-3-phenylpropanamide

InChI

InChI=1S/C16H23NO/c18-16(13-12-14-8-4-3-5-9-14)17-15-10-6-1-2-7-11-15/h3-5,8-9,15H,1-2,6-7,10-13H2,(H,17,18)

InChI Key

UMSDYXXUJGDWNJ-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

C1CCCC(CC1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-Cyclohexyl-3-phenylpropanamide
  • Structure : Features a cyclohexyl group instead of cycloheptyl.
  • Synthesis : Prepared via rhodium-catalyzed coupling using [Rh(COD)₂]BF₄, BINAP ligand, and CsOH·H₂O in a benzene/water solvent system .
  • Cyclohexyl derivatives are more common in asymmetric catalysis, suggesting N-cycloheptyl variants may require tailored synthetic conditions .
R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide
  • Structure : Contains a 4-methoxyphenyl group and a branched phenylpropan-2-yl amine.
  • Synthesis: Utilizes carbodiimide coupling (EDCI/HOBt) with R-amphetamine and 3-(4-methoxyphenyl)propanoic acid .
  • NMR data (δ 7.2–6.8 ppm for aromatic protons) indicates distinct electronic environments compared to cycloheptyl derivatives .
2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005)
  • Structure : Incorporates a hydroxy-substituted phenyl group and a phenylpropyl chain.
  • Synthesis : Involves nitro-group reduction with zinc/HCl, yielding a polar hydroxyl group .
  • Key Differences :
    • Hydroxy groups improve water solubility but may reduce membrane permeability.
    • Polar substituents are advantageous for pharmacological applications requiring aqueous compatibility .
(R)-2-Acetamido-N-(2-cycloheptylethyl)-3-(1H-indol-3-yl)propanamide (S12)
  • Structure : Combines a cycloheptylethyl chain, indole ring, and acetamido group.
  • Synthesis : Multi-step process involving indole derivatives and amide coupling .
  • Key Differences :
    • The indole moiety introduces hydrogen-bonding and π-π stacking capabilities, relevant to protein-ligand interactions.
    • Cycloheptylethyl substitution adds conformational flexibility compared to N-cycloheptylpropanamide .

Insights :

  • Transition-metal catalysis (e.g., Rh) enables asymmetric synthesis but requires stringent conditions.
  • Carbodiimide coupling is versatile for amide formation but may necessitate purification steps (e.g., column chromatography) .

Physicochemical and Functional Properties

Property N-Cycloheptyl-3-phenylpropanamide (Inferred) N-Cyclohexyl-3-phenylpropanamide R-3-(4-Methoxyphenyl)-propanamide
Lipophilicity (LogP) High (cycloheptyl) Moderate (cyclohexyl) Moderate (methoxy)
Solubility Low in water Low in water Moderate in polar solvents
Bioactivity Potential CNS modulation Catalytic intermediate Methamphetamine-related targets

Notes:

  • Cycloheptyl’s larger ring may enhance lipid bilayer penetration, favoring blood-brain barrier crossing.
  • Methoxy and hydroxy groups balance lipophilicity and solubility for therapeutic applications .

Preparation Methods

B(OCH2CF3)3-Mediated Coupling

The B(OCH2CF3)3-mediated amidation, developed by Lanigan et al., offers a robust route for synthesizing N-cycloheptyl-3-phenylpropanamide directly from 3-phenylpropanoic acid and cycloheptylamine. This method eliminates the need for traditional coupling agents like carbodiimides, leveraging the borate ester’s ability to activate carboxylic acids.

Reaction Conditions :

  • Reactants : Equimolar 3-phenylpropanoic acid and cycloheptylamine.

  • Catalyst : 1.2 equivalents of B(OCH2CF3)3.

  • Solvent : Solvent-free conditions under argon.

  • Temperature : 80°C for 12–24 hours.

  • Work-up : Solid-phase extraction using silica gel, avoiding aqueous washes to prevent borate hydrolysis.

Mechanistic Insights :
The borate ester activates the carboxylic acid via intermediate 25 , forming a mixed anhydride that reacts with the amine to yield the amide (Fig. 1). This pathway minimizes epimerization, critical for retaining stereochemical integrity in chiral analogs.

Yield and Scope :

  • Yield : 85–92% for aliphatic and aromatic amines.

  • Functional Group Tolerance : Compatible with esters, nitriles, and heterocycles.

  • Scalability : Demonstrated at 10 mmol scale with 89% isolated yield.

Advantages :

  • No racemization observed in α-chiral acids.

  • Column-free purification via solid-phase extraction.

Electrochemical Synthesis

Graphite Electrode-Mediated Coupling

Electrochemical methods, as described in recent protocols, enable the synthesis of this compound under mild conditions using nBu4NHSO4 as a redox mediator.

Reaction Setup :

  • Reactants : 3-Phenylpropanoic acid (6 mmol) and cycloheptylamine (6 mmol).

  • Electrolyte : 0.1 M nBu4NHSO4 in DMSO.

  • Electrodes : Graphite rods (ϕ 15 mm) as anode and cathode.

  • Current : 50 mA constant current for 14 hours.

  • Work-up : Extraction with ethyl acetate, drying over MgSO4, and silica gel chromatography.

Mechanistic Pathway :
Cyclic voltammetry (CV) reveals two reduction peaks at −0.272 V and −0.216 V vs. Ag/AgCl, corresponding to the sequential activation of the carboxylic acid and amine (Fig. 2). The electrolyte facilitates proton transfer, enabling direct coupling without exogenous oxidants.

Yield and Efficiency :

  • Yield : 78% at gram scale (0.77 g product).

  • Faradaic Efficiency : 62%, attributed to competitive hydrogen evolution.

Advantages :

  • Ambient temperature operation.

  • Scalable to multi-gram quantities.

Titanium-Based Reductive Amination

Low-Valent Titanium Mediation

Although primarily used for reducing amides to amines, low-valent titanium systems (e.g., TiCl4/Mg) can be adapted for reductive amination in a two-step sequence.

Step 1: Nitrile Formation

  • Reactants : 3-Phenylpropionitrile and cycloheptylamine.

  • Catalyst : TiCl4 (5 mmol) and Mg powder (10 mmol) in THF.

  • Conditions : 0°C to room temperature, 2 hours.

Step 2: Partial Reduction to Amide

  • Reductant : Controlled H2O addition to quench the Ti intermediate.

  • Isolation : Sodium bicarbonate wash, dichloromethane extraction, and column chromatography.

Yield : 68% over two steps.
Limitations :

  • Requires strict anhydrous conditions.

  • Risk of over-reduction to amine by-products.

Comparative Analysis of Methods

Parameter Borate Ester Electrochemical Titanium
Yield (%)85–927868
Reaction Time (h)12–24146
Temperature (°C)802525
PurificationSolid-phaseColumn chromatographyColumn chromatography
ScalabilityExcellentGoodModerate
Environmental ImpactLow (solvent-free)Moderate (DMSO use)High (Ti waste)

Key Findings :

  • The borate ester method excels in yield and stereochemical fidelity, ideal for pharmaceutical applications.

  • Electrochemical synthesis offers greener credentials but requires specialized equipment.

  • Titanium-mediated routes are less practical due to hazardous waste and lower yields.

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